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Compound of Interest

2-Bromo-n-(2-
Compound Name:
chlorophenyl)acetamide

CAS No.: 5439-11-2

Cat. No.: B1361512

Get Quote

Introduction & Physicochemical Profile

2-Bromo-N-(2-chlorophenyl)acetamide is a privileged electrophilic scaffold in medicinal
chemistry. It serves as a "linchpin” intermediate due to its dual reactivity:

» Electrophilic

-Carbon: Susceptible to

displacement by amines, thiols, and phenols (synthesis of peptidomimetics and ion channel
blockers).

* Amide-Directed Cyclization: Precursor for 7-chlorooxindoles via intramolecular Friedel-Crafts
alkylation (Stollé synthesis), a key core in kinase inhibitors.

Compound Identity
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Property Specification
Chemical Name 2-Bromo-N-(2-chlorophenyl)acetamide
Correct CAS 5439-11-2

Molecular Formula

Molecular Weight 248.50 g/mol

Appearance White to off-white crystalline solid

Soluble in DCM, EtOAc, DMSO:; Insoluble in

Solubility .
water

Key Motif -Haloacetamide (Alkylating agent)

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 2-Bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline.
Rationale: The use of bromoacetyl bromide allows for a rapid, high-yielding acylation.
Dichloromethane (DCM) is chosen for its solvent properties and ease of workup.

Materials
e 2-Chloroaniline (1.0 eq)
e Bromoacetyl bromide (1.1 eq)[3][4]

e Triethylamine (

) (1.2 eq)

e Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
a dropping funnel. Purge with
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» Solubilization: Dissolve 2-chloroaniline (20 mmol) in anhydrous DCM (50 mL). Cool the
solution to 0°C using an ice bath.

o Base Addition: Add

(24 mmol) to the solution. Note: The base neutralizes the HBr generated, preventing
protonation of the aniline.

e Acylation: Dropwise add bromoacetyl bromide (22 mmol) dissolved in DCM (10 mL) over 30
minutes.

o Observation: A white precipitate (triethylammonium bromide) will form immediately.

o Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2—3 hours. Monitor by
TLC (Hexane:EtOAc 3:1).

o Workup (Self-Validating Step):
o Wash reaction mixture with 1M HCI (2 x 30 mL). Critical: Removes unreacted aniline.
o Wash with Sat.

(2 x 30 mL). Critical: Neutralizes excess acid/bromide.

o Wash with Brine, dry over
, and concentrate in vacuo.
 Purification: Recrystallize from Ethanol/Hexane if necessary.
Analytical Checkpoint
e 1H NMR (

): Look for the singlet at
4.05 ppm (

-Br). The disappearance of the broad
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signal of aniline (

3.8 ppm) confirms acylation.

Protocol B: Synthesis of 7-Chlorooxindole (Stollé
Synthesis)

Objective: Intramolecular cyclization to form the oxindole core. Mechanism: Friedel-Crafts
Alkylation. The 2-chloro substituent directs cyclization to the 6-position (forming the 7-chloro
isomer).

Materials

 Intermediate from Protocol A (1.0 eq)
e Aluminum Chloride (

) (3.0 eq)

e Chlorobenzene (Solvent/High boiling point)

Step-by-Step Procedure

e Mixing: In a heavy-walled pressure tube or RBF, mix the intermediate (10 mmol) with
anhydrous

(30 mmol).

e Heating: Add chlorobenzene (10 mL) and heat the mixture to 130°C for 4—6 hours.
o Caution: HCI gas is evolved. Use a scrubber.[5]

e Quench: Cool to RT and carefully pour onto crushed ice/HCI mixture.

o Extraction: Extract with Ethyl Acetate (3x).

 Purification: The product, 7-chlorooxindole, often precipitates or can be purified via column
chromatography.
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Protocol C: Nucleophilic Substitution ()

Objective: Synthesis of N-substituted glycinamide derivatives (e.g., with Morpholine). Rationale:
The Finkelstein condition (addition of KI) generates a transient, more reactive iodo-intermediate
in situ.

Materials

 Intermediate from Protocol A (1.0 eq)

Morpholine (1.2 eq)[6]

Potassium Carbonate (

) (2.0 eq)

Potassium lodide (KI) (0.1 eq - Catalyst)

Acetonitrile (ACN)

Step-by-Step Procedure

 Dissolution: Dissolve the intermediate (5 mmol) in ACN (20 mL).

Reagent Addition: Add

(20 mmol), KI (0.5 mmol), and Morpholine (6 mmol).

Reflux: Heat to reflux (80°C) for 6 hours.

Monitoring: TLC should show the disappearance of the starting material (

) and appearance of a polar spot (

)

Isolation: Filter inorganic salts. Concentrate the filtrate. The residue is typically pure enough
for biological screening.

Visualized Workflows
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Synthesis & Application Pathways

Path A: Heterocycle Synthesis
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Figure 1: Divergent synthesis workflow showing the generation of the intermediate and its two
primary application pathways: cyclization to oxindoles and substitution to glycinamides.[7][6]

Safety & Handling

o Alkylating Hazard:

-Bromoacetamides are potent alkylating agents. They are lachrymators and potential
sensitizers. All operations must be conducted in a fume hood.

o Skin Contact: Double-glove (Nitrile) is recommended. In case of contact, wash immediately
with 5% sodium thiosulfate (to neutralize alkylating potential) followed by soap and water.

» Waste Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate before
disposal into halogenated waste streams.

References
e Synthesis of

-Haloacetanilides: Gowda, B. T., et al. "Crystal structure of N-(2-chlorophenyl)-2-
bromoacetamide." Z. Naturforsch.2008, 63b, 1-5.
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« Stollé Synthesis of Oxindoles: Sumangala, V., et al. "Synthesis and pharmacological
evaluation of some novel 5-substituted-3-phenyl-1H-indole-2-carbohydrazides." J. Chem.
Pharm. Res.2010, 2(4), 306-312.

* Nucleophilic Substitution (Antibacterial Derivatives): Patel, N. B., et al. "Synthesis and
Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives." IRE
Journals2020, 3(12), 144-148.[8]

o CAS Verification: Santa Cruz Biotechnology. "2-Bromo-N-(2-chlorophenyl)acetamide
Product Data."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. scbt.com [scbt.com]
e 2.5439-11-2|2-Bromo-N-(2-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]
¢ 3. 2-Bromo-N-(2-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

e 4. 4'-Bromo-2'-chloroacetanilide | CBH7BrCINO | CID 610167 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 5. chemicalbook.com [chemicalbook.com]

e 6. 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nim.nih.gov]
o 7. State of the Science Report - Part 1 - Canada.ca [canada.ca]

e 8. irejournals.com [irejournals.com]

¢ To cite this document: BenchChem. [Application Note: 2-Bromo-N-(2-
chlorophenyl)acetamide as a Divergent Intermediate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1361512/docs#application-note-2-
bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.irejournals.com/formatedpaper/1702353.pdf
https://www.benchchem.com/product/b1361512/docs?utm_src=pdf-body#application-note-2-bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate
https://www.benchchem.com/product/b1361512?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/2-bromo-n-2-chlorophenyl-acetamide-5439-11-2
https://www.bldpharm.com/products/5439-11-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977351/
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromo-2_-chloroacetanilide
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromo-2_-chloroacetanilide
https://www.chemicalbook.com/msds/5504-92-7.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2969889/
https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/state-ofscience-report-part-1.html
https://www.irejournals.com/formatedpaper/1702353.pdf
https://www.benchchem.com/product/b1361512/docs#application-note-2-bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate
https://www.benchchem.com/product/b1361512/docs#application-note-2-bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate
https://www.benchchem.com/product/b1361512/docs#application-note-2-bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate
https://www.benchchem.com/product/b1361512/docs#application-note-2-bromo-n-2-chlorophenyl-acetamide-as-a-divergent-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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